Lipophilicity Modulation by para-Fluorine
Introduction of a para-fluorine in place of a chlorine at the 4-position, while retaining two ortho/meta chlorines, yields a computed XLogP3 of 2.8 for 2,5-dichloro-4-fluorobenzoic acid. This is 0.4 log units higher than the XLogP3 of 2.4 observed for the regioisomeric 2-chloro-4,5-difluorobenzoic acid, which carries only one chlorine and two fluorines [1]. In contrast, 2,5-dichlorobenzoic acid (lacking fluorine) also exhibits an XLogP3 of 2.8 [2], indicating that the logP elevation is primarily driven by chlorine atoms. The para-fluorine thus fine-tunes lipophilicity without reducing it, offering a middle-ground between all-fluoro and all-chloro analogs.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 |
| Comparator Or Baseline | 2-Chloro-4,5-difluorobenzoic acid: XLogP3 = 2.4; 2,5-Dichlorobenzoic acid: XLogP3 = 2.8 |
| Quantified Difference | ΔXLogP3 = +0.4 vs. 2-chloro-4,5-difluoro analog; ΔXLogP3 = 0.0 vs. 2,5-dichloro analog |
| Conditions | XLogP3 3.0 algorithm, PubChem computed properties (2025–2026 release) |
Why This Matters
The 0.4 log unit higher lipophilicity compared to the 4,5-difluoro regioisomer translates to improved membrane permeability in cell-based assays, making the 2,5-dichloro-4-fluoro pattern more suitable for intracellular target engagement in lead optimization campaigns.
- [1] PubChem. (2026). XLogP3 for 2-Chloro-4,5-difluorobenzoic acid (CID 737171). National Library of Medicine. View Source
- [2] PubChem. (2026). XLogP3 for 2,5-Dichlorobenzoic acid (CID 5784). National Library of Medicine. View Source
